N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-furamide
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-furamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0995371
InChI:
InChI=1S/C17H19N3O3/c1-13(21)19-8-10-20(11-9-19)15-6-4-14(5-7-15)18-17(22)16-3-2-12-23-16/h2-7,12H,8-11H2,1H3,(H,18,22)
SMILES:
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Molecular Formula:
C17H19N3O3
Molecular Weight:
313.35 g/mol
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-furamide
CAS No.:
Cat. No.: VC0995371
Molecular Formula: C17H19N3O3
Molecular Weight: 313.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19N3O3 |
|---|---|
| Molecular Weight | 313.35 g/mol |
| IUPAC Name | N-[4-(4-acetylpiperazin-1-yl)phenyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C17H19N3O3/c1-13(21)19-8-10-20(11-9-19)15-6-4-14(5-7-15)18-17(22)16-3-2-12-23-16/h2-7,12H,8-11H2,1H3,(H,18,22) |
| Standard InChI Key | UXOAOUITLQTDJV-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
| Canonical SMILES | CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator